molecular formula C20H18N2O2 B11662595 N'-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide

N'-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11662595
M. Wt: 318.4 g/mol
InChI Key: KSAXXCZJLPWOGH-UHFFFAOYSA-N
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Description

N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dimethyl groups and a carbohydrazide moiety linked to a diphenylmethylidene group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with benzophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The diphenylmethylidene group can be reduced to form diphenylmethyl derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Diphenylmethyl derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide can be compared with other similar compounds, such as:

    N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide analogs: Compounds with similar structures but different substituents on the furan ring or hydrazide moiety.

    Benzophenone derivatives: Compounds containing the diphenylmethylidene group but with different functional groups attached.

    Furan derivatives: Compounds with a furan ring and various substituents, such as furanones and furfurals.

The uniqueness of N’-(Diphenylmethylidene)-2,5-dimethylfuran-3-carbohydrazide lies in its combination of a furan ring, dimethyl groups, and a carbohydrazide moiety linked to a diphenylmethylidene group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(benzhydrylideneamino)-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C20H18N2O2/c1-14-13-18(15(2)24-14)20(23)22-21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,22,23)

InChI Key

KSAXXCZJLPWOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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